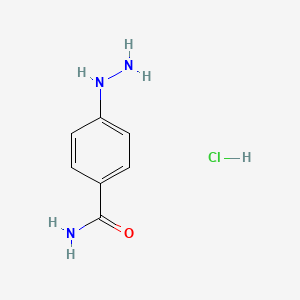

4-Hydrazinylbenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydrazinylbenzamide hydrochloride, also known as HB, is a chemical compound with the molecular formula C7H9ClN4O .

Synthesis Analysis

The synthesis of 4-Hydrazinylbenzamide hydrochloride involves a two-step process. The first step involves the preparation of 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione. The second step involves adding (4-Carbamoylphenyl)hydrazine hydrochloride to a stirred solution of the aforementioned dione in ethanol. The mixture is then stirred under reflux for 24 hours . Another synthesis method involves the reaction of 4-(methylamino)cyclohexanone-2,2-dimethyltrimethylene ketal hydrochloride with hydrogen chloride in water at 65 - 70℃ .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydrazinylbenzamide hydrochloride are not mentioned in the search results, benzamides, a class of compounds to which 4-Hydrazinylbenzamide hydrochloride belongs, can undergo a variety of reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazinylbenzamide hydrochloride are not fully detailed in the search results. The molecular weight is given as 187.62700 , but other properties such as density, boiling point, and melting point are not specified.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Hydrazinylbenzamide hydrochloride is an important raw material and intermediate used in organic synthesis . It can be used to prepare other complex organic compounds, contributing to the development of new materials and pharmaceuticals .

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the treatment of numerous health conditions .

Agrochemicals

4-Hydrazinylbenzamide hydrochloride is also used in the agrochemical industry . It can be used in the production of pesticides and other agricultural chemicals, helping to protect crops and increase yield .

Dyestuff Fields

In the dyestuff industry, this compound is used as a raw material and intermediate . It contributes to the production of various dyes, enhancing the color and quality of textiles .

Antioxidant Activities

Benzamide compounds, including 4-Hydrazinylbenzamide hydrochloride, have been found to exhibit antioxidant activities . They can scavenge free radicals and chelate metals, potentially protecting the body from oxidative stress .

Antibacterial Activities

Research has shown that benzamide compounds can have antibacterial activities . They can inhibit the growth of certain bacteria, offering potential applications in the treatment of bacterial infections .

Antifungal Activities

Benzamides are also known for their antifungal properties . They can inhibit the growth of certain fungi, which could be beneficial in the treatment of fungal infections .

Anti-inflammatory Activities

Benzamide compounds have been found to exhibit anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory conditions .

Eigenschaften

IUPAC Name |

4-hydrazinylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4,10H,9H2,(H2,8,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKBFIGWCHKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623381 |

Source

|

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinylbenzamide hydrochloride | |

CAS RN |

40566-97-0 |

Source

|

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)